2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom linked to a pyrimidine ring and a quinazolinone moiety
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10-14-11(7-17(2,3)8-12(14)23)21-15(20-10)22-13(24)9-25-16-18-5-4-6-19-16/h4-6H,7-9H2,1-3H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVEFQBGBZTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC(=O)CSC3=NC=CC=N3)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic organic molecules, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfur Atom: The sulfur atom can be introduced via thiolation reactions using reagents like thiourea or sulfur-containing compounds.
Formation of the Quinazolinone Moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Coupling Reactions: The final step involves coupling the pyrimidine-sulfur compound with the quinazolinone derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of bases or acids, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be explored for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its therapeutic potential
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(pyrimidin-2-ylsulfanyl)acetamide: A simpler analog with a similar pyrimidine-sulfur structure.
N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: A compound with a similar quinazolinone moiety.
Uniqueness
The uniqueness of 2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide lies in its combined structure, which includes both the pyrimidine-sulfur and quinazolinone moieties. This dual functionality might confer unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.41 g/mol. The structural features include a pyrimidine ring and a tetrahydroquinazoline moiety which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been reported to inhibit enzymes like glycinamide ribonucleotide formyltransferase (GARFTase), which plays a role in nucleotide biosynthesis .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Similar pyrimidine derivatives have demonstrated selective cytotoxicity against cancer cell lines by targeting folate receptors and disrupting cellular ATP levels .
- Antioxidant Properties : The compound is hypothesized to exhibit antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in tumor progression and treatment response .
Biological Activity Assessment
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Purpose | Findings |
|---|---|---|
| Cytotoxicity Assay | Assess cell viability | Significant inhibition of cancer cell proliferation |
| Enzyme Inhibition | Evaluate enzyme interaction | Inhibition of GARFTase noted |
| Antioxidant Assays | Measure radical scavenging ability | Potential antioxidant activity observed |
Case Studies
- Case Study on Antitumor Activity : In vitro studies conducted on human tumor cell lines demonstrated that the compound selectively inhibited cell growth more effectively than traditional chemotherapeutics. The mechanism was linked to enhanced uptake via folate transporters .
- Comparative Study with Similar Compounds : When compared to other pyrimidine derivatives, this compound exhibited superior activity against specific cancer types due to its unique structural characteristics that enhance receptor binding affinity .
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis involves multi-step organic reactions, typically including:
- Nucleophilic substitution : Introduction of the pyrimidin-2-ylsulfanyl group via thiol-mediated coupling .
- Acetamide formation : Reaction of intermediates with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under anhydrous conditions .
- Cyclization : Formation of the tetrahydroquinazolinone core using acid or base catalysis .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are standard .
Q. How is structural integrity validated for this compound?
A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S bond) verify functional groups .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic parameter variation is critical:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps, while toluene improves cyclization efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during thiol coupling; higher temperatures (80–100°C) accelerate cyclization .
- Catalyst screening : Bases like KCO or DBU improve acetamide formation kinetics .
Methodology : Use a Design of Experiments (DoE) approach to evaluate interactions between variables .
Q. How should researchers resolve contradictions in spectral data across studies?
- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) to rule out isomerism .
- X-ray crystallography : Resolve ambiguous NOE correlations in crowded spectral regions .
Q. What strategies are recommended for designing bioactivity assays?
- Target selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., tyrosine kinases, dihydrofolate reductase) .
- Assay conditions : Use fluorescence polarization (FP) for binding affinity studies and microplate-based NADH depletion assays for enzymatic inhibition .
- Positive controls : Include reference inhibitors (e.g., methotrexate for DHFR assays) to validate experimental setups .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Analog synthesis : Modify substituents on the pyrimidine (e.g., halogenation at C5) or acetamide (e.g., alkyl/aryl variations) .
- Biological testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide structural modifications .
Q. What mechanistic insights can be derived from reaction pathway analysis?
- Intermediate trapping : Use LC-MS to identify transient species (e.g., sulfenyl intermediates in thiol coupling) .
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to elucidate rate-determining steps in cyclization .
- DFT calculations : Map energy profiles for key transitions (e.g., ring closure barriers) using Gaussian09 .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Accelerated degradation studies (40–60°C) show decomposition via hydrolysis of the acetamide bond; recommend storage at -20°C under argon .
- Photostability : UV-Vis exposure (λ = 254 nm) induces ring-opening; use amber vials for light-sensitive experiments .
- pH sensitivity : Degradation occurs rapidly in acidic conditions (pH < 3); buffer solutions (pH 7.4) are optimal for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
